3-(4-methoxybenzyl)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC13358869
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13N3O |
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Molecular Weight | 203.24 g/mol |
IUPAC Name | 5-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine |
Standard InChI | InChI=1S/C11H13N3O/c1-15-10-4-2-8(3-5-10)6-9-7-11(12)14-13-9/h2-5,7H,6H2,1H3,(H3,12,13,14) |
Standard InChI Key | SAHFYMLGODUIIH-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CC2=CC(=NN2)N |
Canonical SMILES | COC1=CC=C(C=C1)CC2=CC(=NN2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular formula of 3-(4-methoxybenzyl)-1H-pyrazol-5-amine is C₁₁H₁₃N₃O, with a molecular weight of 203.25 g/mol. The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is substituted at position 3 with a 4-methoxybenzyl group (–CH₂C₆H₄OCH₃) and at position 5 with an amine (–NH₂). The methoxybenzyl group introduces steric bulk and electronic effects, influencing both reactivity and interactions with biological targets .
Table 1: Key Structural Parameters from Analogous Compounds
Spectroscopic Characterization
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¹H NMR: Peaks for methoxy protons (~3.85 ppm), aromatic protons (6.8–7.8 ppm), and pyrazole protons (~5.95 ppm) align with analogs .
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¹³C NMR: Signals for methoxy carbon (~55 ppm), pyrazole carbons (~87–158 ppm), and aromatic carbons confirm substitution patterns .
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Mass Spectrometry: TOF MS data for analogs show molecular ion peaks near m/z 265, consistent with the target compound’s molecular weight .
Synthesis and Optimization
Regiospecific Cyclization
The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or β-ketonitriles. For example:
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Benzoylacetonitrile (1.45 g, 10 mmol) reacts with 2-(4-methoxyphenyl)hydrazinium chloride (1.75 g, 10 mmol) in ethanol under reflux for 24 hours .
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Solvent removal and recrystallization from dichloromethane yield the product (90% yield) .
Table 2: Synthetic Conditions for Pyrazole Analogs
Reactant | Solvent | Temperature | Time | Yield | Reference |
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Benzoylacetonitrile + hydrazine | Ethanol | Reflux | 24 h | 90% | |
Cyclopropyl hydrazine + ketone | DCM/H₂O | RT | 12 h | 85% |
Industrial-Scale Production
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Continuous Flow Reactors: Enhance yield and purity by optimizing residence time and mixing.
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Catalysts: DMAP or DCC improve coupling efficiency in benzamide derivatives.
Crystallographic and Conformational Analysis
X-ray Diffraction Insights
Single-crystal X-ray studies of the analog 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine reveal:
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Orthorhombic crystal system (space group Pbca) with unit cell dimensions a = 14.96 Å, b = 6.36 Å, c = 28.25 Å .
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Intermolecular N–H⋯N hydrogen bonds form C(5) chains parallel to the b-axis, critical for crystal stability .
Table 3: Crystallographic Data from
Parameter | Value |
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Crystal system | Orthorhombic |
Space group | Pbca |
a, b, c (Å) | 14.9638, 6.3639, 28.2466 |
Volume (ų) | 2689.87 |
Z | 8 |
Conformational Flexibility
The methoxybenzyl and phenyl groups exhibit dihedral angles of 29.41° and 37.01° relative to the pyrazole ring, enabling adaptive binding in biological systems .
Biological Activity and Mechanisms
Antimicrobial Efficacy
Pyrazole-5-amine derivatives demonstrate broad-spectrum activity:
Table 4: Antimicrobial Data for Analog 9d
Organism | MIC (µg/mL) |
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S. aureus | 12.5 |
E. coli | 50 |
A. flavus | 25 |
Structure-Activity Relationships (SAR)
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Electron-donating groups (e.g., methoxy) enhance antimicrobial potency by increasing membrane permeability .
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Benzamide derivatives exhibit improved activity due to additional hydrogen-bonding motifs .
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
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Antimicrobial Agents: Pyrazole cores are leveraged in designing inhibitors of bacterial DNA gyrase .
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Anti-inflammatory Compounds: Amine substituents modulate COX-2 inhibition.
Material Science
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